molecular formula C11H21N3O B11734868 [(1-methyl-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine

[(1-methyl-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine

Cat. No.: B11734868
M. Wt: 211.30 g/mol
InChI Key: AOWVFIBAGRWFRO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-methyl-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Substitution with Methyl Group: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Propylamine Chain: The propylamine chain is introduced through a nucleophilic substitution reaction, where the pyrazole derivative reacts with 3-chloropropylamine in the presence of a base.

    Introduction of the Propan-2-yloxy Group: Finally, the propan-2-yloxy group is attached via an etherification reaction using propan-2-ol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can convert the pyrazole ring to a pyrazoline ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine and ether groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of pyrazoline derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [(1-methyl-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [(1-methyl-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1-methyl-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine is unique due to its combination of a pyrazole ring and a propylamine chain with an ether group. This structure imparts distinct chemical and biological properties, making it versatile for various applications.

Properties

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

N-[(2-methylpyrazol-3-yl)methyl]-3-propan-2-yloxypropan-1-amine

InChI

InChI=1S/C11H21N3O/c1-10(2)15-8-4-6-12-9-11-5-7-13-14(11)3/h5,7,10,12H,4,6,8-9H2,1-3H3

InChI Key

AOWVFIBAGRWFRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNCC1=CC=NN1C

Origin of Product

United States

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